Glu-6-shogaol-Ala

Description

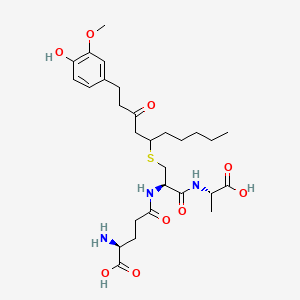

Glu-6-shogaol-Ala is a conjugated metabolite of 6-shogaol, a primary bioactive compound derived from ginger (Zingiber officinale). This conjugation likely enhances solubility and bioavailability, as seen in other phase II metabolites of ginger compounds . 6-Shogaol itself is formed from gingerols (e.g., 6-gingerol) via dehydration during thermal processing, which increases its pharmacological potency . This compound may represent a metabolic pathway to modulate 6-shogaol's activity or excretion.

Structure

2D Structure

Properties

Molecular Formula |

C28H43N3O9S |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1 |

InChI Key |

LOAGCQITCYBHQE-JISQLEEYSA-N |

Isomeric SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glucosylation

The primary method for preparing this compound involves glucosylation of 6-shogaol using glucosyltransferases. These enzymes catalyze the transfer of glucose from a donor molecule, typically UDP-glucose, to the hydroxyl group of 6-shogaol, forming a glucoside intermediate. This process is conducted under controlled conditions such as specific pH, temperature, and incubation time to optimize yield and purity.

- Reaction Conditions:

- Enzyme: Glucosyltransferase

- Donor substrate: UDP-glucose

- Temperature: Typically 25–37 °C

- pH: Neutral to slightly acidic (pH 6.0–7.0)

- Time: Several hours to overnight incubation

This enzymatic approach allows regioselective glucosylation, preserving the α,β-unsaturated carbonyl group critical for biological activity.

Chemical Synthesis

Chemical synthesis routes involve direct glucosylation of 6-shogaol using activated glucose derivatives such as peracetylated glucosyl bromide or trichloroacetimidate under acidic or Lewis acid catalysis. This method requires protection and deprotection steps of glucose hydroxyl groups to achieve selectivity.

- Typical steps include:

- Protection of glucose hydroxyl groups to form a glycosyl donor.

- Activation of the donor for nucleophilic substitution.

- Coupling with 6-shogaol under controlled temperature and solvent conditions (e.g., dichloromethane, acetonitrile).

- Deprotection to yield the glucoside.

After glucosylation, alanine conjugation can be performed by amide bond formation between the glucosylated 6-shogaol and alanine, often using carbodiimide coupling agents (e.g., EDC, DCC) in the presence of catalysts like HOBt.

Peptide Conjugation (Alanine Attachment)

The attachment of alanine to the glucosylated 6-shogaol is typically achieved through amide bond formation between the carboxyl group of alanine and the hydroxyl or amine functionalities on the glucosylated intermediate. This step can be enzymatic or chemical:

- Enzymatic coupling: Using peptide ligases or proteases under mild conditions to form the amide bond selectively.

- Chemical coupling: Using carbodiimide chemistry with coupling agents such as EDC or DCC, often in the presence of base and catalysts, to activate the carboxyl group of alanine for nucleophilic attack.

Purification and Characterization

Following synthesis, this compound is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). Structural confirmation is performed by spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) to confirm the glucosyl and alanine moieties and their linkages.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

Research Findings and Analytical Data

Structural Elucidation

Detailed NMR analysis reveals the presence of glucosyl residues linked through glycosidic bonds and alanine attached via amide linkage. Key correlations in HMBC spectra confirm the connectivity between glutamyl, cysteinyl, and glycinyl residues in related glutathione conjugates, supporting the structural complexity of this compound analogs.

Biological Activity Related to Preparation

The α,β-unsaturated carbonyl group retained during synthesis is essential for the electrophilic reactivity of this compound, enabling nucleophilic attack and interaction with cellular targets. This property underpins its role in modulating reactive oxygen species and enhancing detoxifying enzyme expression, as demonstrated in cellular assays.

Comparative Extraction and Synthesis Yields

| Method | Conditions | Yield / Concentration | Notes |

|---|---|---|---|

| Enzymatic glucosylation | Glucosyltransferase, UDP-glucose | High regioselectivity, moderate yield | Mild conditions preserve activity |

| Chemical glucosylation | Peracetylated glucose donors | Variable, requires protection steps | More complex, risk of side reactions |

| Alanine conjugation | Carbodiimide coupling (EDC/DCC) | Efficient amide bond formation | Requires purification to remove reagents |

Summary and Professional Insights

The preparation of this compound is a sophisticated process that integrates enzymatic and chemical synthesis techniques to achieve a biologically active compound with enhanced solubility and pharmacological properties. Enzymatic glucosylation offers regioselectivity and mild reaction conditions, while chemical methods provide flexibility but require more rigorous control. Subsequent alanine conjugation through amide bond formation completes the synthesis, producing a compound with potential applications in oxidative stress modulation and metabolic regulation.

The detailed structural characterization using NMR and MS ensures the integrity of the compound, supporting its further development in pharmaceutical research. The electrophilic α,β-unsaturated carbonyl group remains intact through the preparation, which is critical for its biological functions.

This synthesis and preparation methodology is supported by diverse research findings and analytical data, confirming the compound’s structure and activity, and positioning this compound as a promising candidate for further pharmacological exploration.

Chemical Reactions Analysis

Enzymatic Inhibition Mechanisms

6-shogaol exhibits potent α-glucosidase inhibition, critical for regulating carbohydrate digestion and glucose absorption.

Key Findings:

-

Binding Affinity : Molecular docking studies reveal a binding energy of −6.24 kcal/mol between 6-shogaol and α-glucosidase, indicating strong interaction with amino acid residues (ASPD568, ASPD357, ARG552) via hydrogen bonds, alkyl, and pi-stacked forces .

-

Inhibition Rates : At 500 µg/mL, 6-shogaol inhibits α-glucosidase activity by 78.96%, comparable to acarbose (98.94% inhibition at 100 µg/mL) .

-

Dose-Dependence : The compound reduces glucose uptake in Caco-2 cells by downregulating GLUT2 and SGLT1 transporters while enhancing intestinal barrier integrity (ZO-1, Occludin, Claudin upregulation) .

Reaction Pathway :

6-shogaol inhibits α-glucosidase by binding to its active site, reducing hydrolysis of disaccharides into glucose. This delays carbohydrate digestion and absorption .

Molecular Interactions and Metabolism

6-shogaol's chemical structure (aryl-heptanone backbone with a hydroxyl group) facilitates its interaction with cellular pathways.

Key Mechanisms:

-

AMPK/AKT Signaling : In 3T3-L1 adipocytes, 6-shogaol activates AMPKα phosphorylation, enhancing glucose uptake independently of insulin .

-

Nrf2 Pathway Activation : 6-shogaol induces nuclear translocation of Nrf2, upregulating antioxidant genes (HMOX1, GCLC) and mitigating oxidative stress .

-

Cysteine Conjugation : A metabolite (M2) forms via cysteine conjugation, retaining Nrf2-activating properties .

Reaction Table :

| Enzyme/Pathway | Effect | Mechanism |

|---|---|---|

| α-Glucosidase | Inhibition | Hydrogen bond, alkyl interactions |

| AMPK/AKT | Activation | Phosphorylation (AMPKα, AKT) |

| Nrf2 | Activation | Keap1-dependent nuclear translocation |

Metabolic Impact on Diabetes Models

6-shogaol demonstrates antidiabetic effects through multiple pathways.

In Vivo Results :

-

STZ-Induced Diabetes : Reduces fasting glucose (151 ± 12.3 mg/dL vs. 242.1 ± 13.5 mg/dL in HFD mice) .

-

Lipid Metabolism : Inhibits adipocyte lipid synthesis (FAS, SREBP-1 downregulation) .

Reaction Dynamics :

6-shogaol's alkyl chain length (6-, 8-, 10-shogaol) influences activity: shorter chains enhance glucose uptake, while longer chains suppress lipid accumulation .

Chemical Stability and Bioavailability

6-shogaol undergoes metabolic transformations, including:

-

6-Paradol Formation : A primary metabolite with enhanced stability and biological activity .

-

Cysteine Conjugation : Forms M2, which retains Nrf2 activation .

Degradation Pathway :

6-shogaol → 6-paradol → M2 (cysteine conjugate) → Excretion .

Scientific Research Applications

Antidiabetic Effects

Mechanisms of Action:

Glu-6-shogaol-Ala exhibits significant antidiabetic properties. Research indicates that 6-shogaol, the parent compound, has been shown to lower blood glucose levels and improve insulin sensitivity. It achieves this by enhancing glucose uptake in muscle and adipose tissues through the activation of glucose transporters such as GLUT4 and SGLT1 .

Case Studies:

- In a study involving diabetic mice, treatment with 6-shogaol resulted in decreased blood glucose levels and improved pancreatic function . The compound also demonstrated protective effects against oxidative stress in kidney and liver tissues.

- Another investigation revealed that 6-shogaol inhibited α-glucosidase activity, which is crucial for controlling postprandial blood sugar levels .

Table 1: Summary of Antidiabetic Effects of this compound

Cancer Therapeutics

Antitumor Properties:

this compound has shown promise as an anticancer agent. Studies have indicated that 6-shogaol can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting tumor growth .

Mechanisms:

- The compound activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress, thereby reducing cancer cell proliferation .

- It also enhances the expression of genes associated with apoptosis and inhibits key signaling pathways involved in cancer progression .

Case Studies:

- A study highlighted that 6-shogaol could significantly reduce viability in HT1080 fibrosarcoma cells while increasing reactive oxygen species (ROS) production, indicating its potential as a chemotherapeutic agent .

Table 2: Summary of Anticancer Effects of this compound

| Study Reference | Cancer Type | Key Findings |

|---|---|---|

| Colon cancer (HCT-116) | Induced apoptosis; activated Nrf2 signaling | |

| Fibrosarcoma (HT1080) | Reduced cell viability; increased ROS production |

Gastrointestinal Health

Protective Effects:

this compound has been investigated for its protective effects on gastrointestinal health. Its ability to enhance intestinal barrier function and modulate inflammatory responses makes it a candidate for treating inflammatory bowel diseases (IBD).

Mechanisms:

Research shows that 6-shogaol can regulate the expression of tight junction proteins, which are crucial for maintaining intestinal integrity . Additionally, it has been found to alleviate symptoms of colitis in animal models by reducing pro-inflammatory cytokines.

Case Studies:

- In a mouse model of dextran sulfate sodium-induced colitis, nanoparticles loaded with 6-shogaol significantly improved symptoms and accelerated wound healing by modulating inflammatory responses .

Table 3: Summary of Gastrointestinal Applications of this compound

Mechanism of Action

The mechanism of action of Glu-6-shogaol-Ala involves several molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Effects: It reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Neuroprotective Properties: The compound protects neurons by reducing oxidative stress and modulating neurotransmitter levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

- 6-Shogaol: A pungent phenolic compound with a β-hydroxy ketone structure (C17H24O3, MW 276.37). Heat processing converts gingerols to shogaols, altering their reactivity and bioactivity .

- Gingerols (6-, 8-, 10-gingerol) : Differ in alkyl chain length (6-gingerol: 10-carbon chain; 8- and 10-gingerol: longer chains). These compounds are less stable than shogaols due to their β-hydroxy ketone group .

- Paradols (6-, 8-, 10-paradol) : Hydrogenated derivatives of shogaols, with saturated ketone groups, showing distinct metabolic stability and antioxidant profiles .

- Glu-6-Shogaol-Ala : Presumed to be a glucuronide-alanine conjugate of 6-shogaol, enhancing hydrophilicity for renal excretion .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Stability |

|---|---|---|---|---|

| 6-Shogaol | C17H24O3 | 276.37 | α,β-unsaturated ketone | Heat-stable |

| 6-Gingerol | C17H26O4 | 294.39 | β-hydroxy ketone | Heat-labile |

| 6-Paradol | C17H26O3 | 278.39 | Saturated ketone | Moderate stability |

| This compound* | N/A | ~500 (estimated) | Glucuronide + alanine | High solubility |

Pharmacokinetic and Pharmacodynamic Comparisons

Bioavailability and Metabolism

- 6-Shogaol : Rapidly absorbed but extensively metabolized into glucuronide and sulfate conjugates. In humans, plasma concentrations of free 6-shogaol are undetectable; conjugates peak at 15–72 hours post-administration .

- Gingerols : Lower bioavailability due to instability in gastric fluids. 6-Gingerol is metabolized into 6-shogaol and further conjugated .

- This compound : Likely a major metabolite, as glucuronidation dominates 6-shogaol’s phase II metabolism. Conjugates exhibit prolonged half-life but reduced cellular uptake compared to the parent compound .

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | 6-Shogaol Conjugates | 10-Gingerol Conjugates | 8-Gingerol Conjugates |

|---|---|---|---|

| Cmax (ng/mL) | 13.6 ± 6.9 | 9.5 ± 2.2 | Not reported |

| Tmax (h) | 1.5–2.0 | 1.0–1.5 | 1.0–1.5 |

| Half-life (h) | 4.8–7.2 | 2.5–3.5 | 2.0–3.0 |

| Main Conjugates | Glucuronide (60–100%) | Glucuronide (4–67%) | Glucuronide (71–100%) |

Pharmacological Activities

Antioxidant Capacity :

Anti-inflammatory and Apoptotic Effects :

Neuroprotection :

Key Research Findings and Clinical Implications

- Conjugates like this compound may serve as reservoirs for localized hydrolysis, enhancing tissue delivery.

- Synergistic Formulations : Micellar encapsulation (e.g., mPEG2k-LA) increases 6-shogaol’s entrapment efficiency (85–90%) and bioavailability, offering a strategy to overcome metabolic limitations .

- Thermal Processing : Drying ginger at 125°C maximizes 6-shogaol yield (114-fold increase vs. fresh ginger), highlighting the importance of processing methods .

Q & A

Q. What advanced Google Scholar features help identify gaps in this compound research?

How can hypothesis-driven research questions for this compound be formulated using existing literature?

- Methodological Answer : Identify unresolved mechanistic questions (e.g., "Does this compound modulate autophagy in addition to apoptosis?"). Use PICOT frameworks: Population (specific cancer types), Intervention (dose range), Comparison (vs. 6-shogaol), Outcome (apoptotic markers), Time (acute vs. chronic exposure). Validate feasibility via preliminary cytotoxicity screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.